KNK423

Descripción general

Descripción

El Inhibidor de la proteína de choque térmico II es un compuesto diseñado para inhibir la actividad de las proteínas de choque térmico, que son chaperonas moleculares involucradas en el plegamiento, reparación y degradación de proteínas. Las proteínas de choque térmico desempeñan un papel crucial en la homeostasis celular y las respuestas al estrés, lo que las convierte en objetivos significativos en la terapia contra el cáncer y otras enfermedades en las que el plegamiento incorrecto de proteínas es un factor .

Aplicaciones Científicas De Investigación

El Inhibidor de la proteína de choque térmico II tiene amplias aplicaciones en la investigación científica, particularmente en:

Química: Se utiliza para estudiar el plegamiento y la estabilidad de las proteínas.

Biología: Investiga las respuestas al estrés celular y la homeostasis de las proteínas.

Medicina: Se explora como agente terapéutico en el tratamiento del cáncer, las enfermedades neurodegenerativas y las infecciones virales

Industria: Se utiliza en el desarrollo de nuevos fármacos y estrategias terapéuticas.

Mecanismo De Acción

El Inhibidor de la proteína de choque térmico II ejerce sus efectos uniéndose a las proteínas de choque térmico, inhibiendo así su actividad de chaperona. Esta inhibición interrumpe el plegamiento adecuado de las proteínas cliente, lo que lleva a su degradación. Los objetivos moleculares incluyen varias proteínas de choque térmico, como la proteína de choque térmico 90 y la proteína de choque térmico 70, que están involucradas en vías celulares críticas .

Compuestos similares:

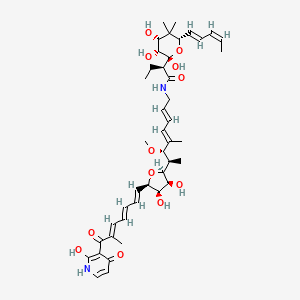

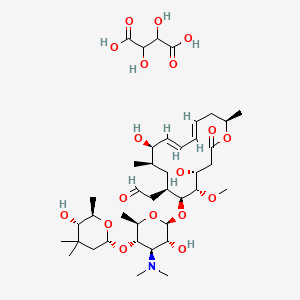

Geldanamicina: Otro inhibidor de la proteína de choque térmico que se une a la proteína de choque térmico 90.

17-AAG (Tanespimicina): Un derivado de la geldanamicina con efectos inhibitorios similares.

Radicicol: Un producto natural que inhibe la proteína de choque térmico 90.

Singularidad: El Inhibidor de la proteína de choque térmico II es único debido a su afinidad de unión específica y la capacidad de ser encapsulado dentro de nanopartículas para una administración dirigida. Esta encapsulación mejora su estabilidad y biodisponibilidad, lo que la convierte en una candidata prometedora para aplicaciones terapéuticas .

Análisis Bioquímico

Biochemical Properties

KNK423 interacts with heat shock proteins (HSPs), a representative family of chaperone genes, which play crucial roles in malignant progression . It has been developed as a pan-HSP inhibitor . The nature of these interactions involves the inhibition of the synthesis of HSPs, thereby disrupting the co-expression network for HSPs .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of HSPs, which are crucial for cell survival under stress conditions . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with HSPs, leading to their inhibition . This results in changes in gene expression and disruption of cellular processes that rely on these proteins .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings have been observed to be stable . It has been found to inhibit the synthesis of HSPs and the acquisition of thermotolerance in transplantable tumors in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At a concentration of 200 mg/kg, this compound alone showed no antitumor effects and did not increase the thermosensitivity of nontolerant tumors . The same dose of this compound enhanced the antitumor effects of fractionated heat treatment at 44°C in a synergistic manner .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis and function of HSPs . It interacts with these proteins and can affect metabolic flux or metabolite levels .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del Inhibidor de la proteína de choque térmico II suele implicar la síntesis orgánica en varios pasos. Un enfoque común incluye el uso de interacciones hidrofóbicas para encapsular el inhibidor dentro de nanopartículas. Por ejemplo, el ácido gambógico, un inhibidor conocido de la proteína de choque térmico, se puede encapsular en nanopartículas de albúmina mediante interacciones hidrofóbicas .

Métodos de producción industrial: La producción industrial del Inhibidor de la proteína de choque térmico II a menudo implica técnicas de cribado de alto rendimiento para identificar inhibidores potentes a partir de productos naturales. Se emplean técnicas como la pesca de ligandos y el cribado virtual para descubrir y validar posibles inhibidores .

Análisis De Reacciones Químicas

Tipos de reacciones: El Inhibidor de la proteína de choque térmico II experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la pérdida de electrones del inhibidor, a menudo facilitada por agentes oxidantes.

Reducción: La ganancia de electrones, típicamente utilizando agentes reductores.

Sustitución: Reemplazo de un grupo funcional por otro, a menudo bajo condiciones específicas.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Halógenos, agentes alquilantes.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados del inhibidor, mientras que las reacciones de sustitución pueden producir diversos análogos sustituidos.

Comparación Con Compuestos Similares

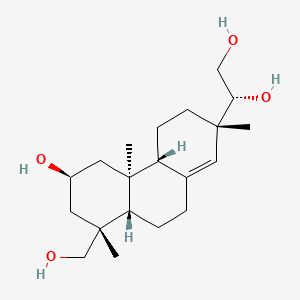

Geldanamycin: Another heat shock protein inhibitor that binds to heat shock protein 90.

17-AAG (Tanespimycin): A derivative of geldanamycin with similar inhibitory effects.

Radicicol: A natural product that inhibits heat shock protein 90.

Uniqueness: Heat Shock Protein Inhibitor II is unique due to its specific binding affinity and the ability to be encapsulated within nanoparticles for targeted delivery. This encapsulation enhances its stability and bioavailability, making it a promising candidate for therapeutic applications .

Propiedades

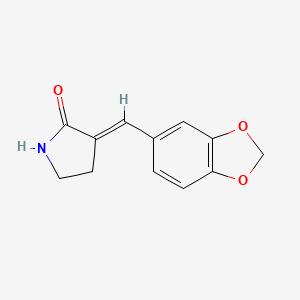

IUPAC Name |

(3E)-3-(1,3-benzodioxol-5-ylmethylidene)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-12-9(3-4-13-12)5-8-1-2-10-11(6-8)16-7-15-10/h1-2,5-6H,3-4,7H2,(H,13,14)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPPHWXYOJXQMV-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1=CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CNC(=O)/C1=C/C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

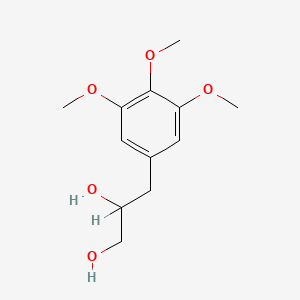

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]butanamide](/img/structure/B1673658.png)

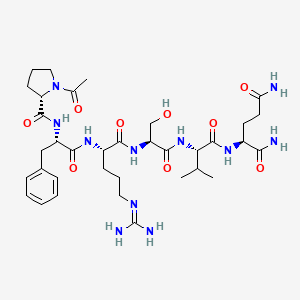

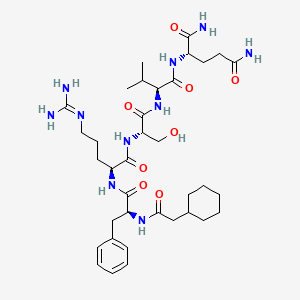

![2-[[2-[[2-[[2-[[2-[[2-(1-Adamantyl)acetyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide](/img/structure/B1673661.png)

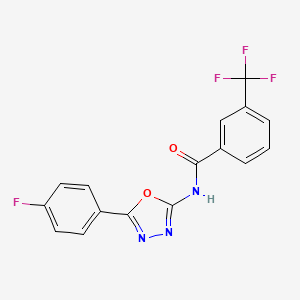

![2-[(3-cyano-5,5-dimethyl-7-oxo-4,6-dihydro-2-benzothiophen-1-yl)sulfanyl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B1673668.png)

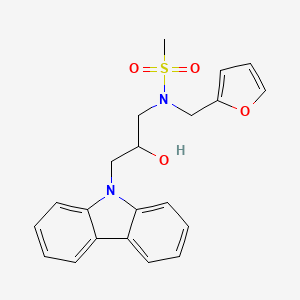

![2-[4-(Dimethylamino)styryl]-6-methoxybenzofuran](/img/structure/B1673674.png)